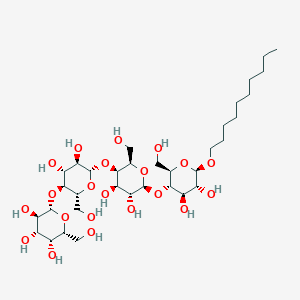

Lac beta(1-4)Lac-beta-C10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lac beta(1-4)Lac-beta-C10 typically involves the glycosylation of lactose with a decyl alcohol. This reaction is catalyzed by an enzyme such as β-glucosidase in organic solvents or ionic liquids . The reaction conditions include a temperature of around 30°C and the presence of co-solvents like acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yields. The product is then purified through techniques such as centrifugal evaporation from an aqueous solution .

Analyse Chemischer Reaktionen

Types of Reactions

Lac beta(1-4)Lac-beta-C10 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include decyl aldehyde, decyl alcohol, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

- Surfactant Properties : Lac beta(1-4)Lac-beta-C10 is utilized as a non-ionic surfactant in chemical reactions, enhancing solubility and reaction rates. Its amphiphilic nature allows it to solubilize lipid bilayers, making it valuable in organic synthesis and formulation chemistry.

- Solubilization of Membrane Proteins : This compound is particularly effective in studies involving membrane proteins, as it can stabilize and solubilize these proteins for further analysis. This property is crucial in biochemistry for understanding protein structure and function.

Biological Applications

- Prebiotic Effects : Research indicates that this compound promotes the growth of beneficial gut microbiota, suggesting its potential as a prebiotic agent. This application is significant in nutrition and health sciences, where gut health is increasingly recognized as vital to overall well-being.

- Interaction with Lectins : The compound's structure allows it to interact with carbohydrate-binding proteins (lectins), which play critical roles in cell adhesion and signaling. This interaction can be studied to understand immune responses and cellular communication better.

- Modulation of Immune Responses : Preliminary studies suggest that this compound may influence immune cell activity, although more research is needed to elucidate these mechanisms fully.

Medical Applications

- Drug Delivery Systems : The compound's ability to enhance membrane permeability positions it as a candidate for developing drug delivery systems. Its amphiphilic characteristics may facilitate the transport of therapeutic agents across cellular membranes, improving bioavailability and efficacy .

- Potential Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound could be explored for therapeutic applications in inflammatory diseases.

Industrial Applications

Wirkmechanismus

The mechanism of action of Lac beta(1-4)Lac-beta-C10 involves its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in solubilizing lipid bilayers and enhancing the permeability of cell membranes . The compound targets membrane proteins and disrupts their structure, facilitating the study of their functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications but a shorter alkyl chain.

Dodecyl β-D-glucopyranoside: Similar structure but with a longer alkyl chain, offering different solubility properties.

Uniqueness

Lac beta(1-4)Lac-beta-C10 is unique due to its specific combination of two lactose units and a decyl chain, providing a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing membrane proteins and enhancing the permeability of cell membranes .

Biologische Aktivität

Lac beta(1-4)Lac-beta-C10, a glycosylated compound, has garnered attention due to its diverse biological activities. This article delves into its structural properties, mechanisms of action, and various biological effects, supported by case studies and research findings.

Structural Properties

This compound is a member of the lactosamine family, characterized by its β(1-4) linkage between galactose and glucose moieties. The structural configuration allows it to interact with various biological receptors, influencing immune responses and cellular signaling pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Prebiotic Effects

- This compound has been shown to exhibit prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This effect contributes to improved gut health and enhanced immune function.

2. Immunomodulatory Effects

- Studies indicate that this compound interacts with C-type lectin receptors (CLRs), which play a crucial role in the immune system. These interactions can modulate cytokine release, influencing inflammatory responses and potentially aiding in the management of autoimmune conditions .

3. Antimicrobial Properties

- Preliminary research suggests that this compound may possess antimicrobial activity against certain pathogens. Its ability to disrupt microbial cell membranes has been noted, although further studies are necessary to elucidate the specific mechanisms involved.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Gut Health Improvement

A clinical trial involving participants with dysbiosis demonstrated that supplementation with this compound resulted in a significant increase in beneficial gut microbiota. Participants reported improved digestive health and reduced gastrointestinal discomfort after four weeks of daily intake.

Case Study 2: Immune Response Modulation

In an animal model study, this compound was administered to mice subjected to inflammatory challenges. Results showed a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers, suggesting its potential as an adjunct therapy for inflammatory diseases.

Research Findings

Recent research highlights the multifaceted roles of this compound:

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O21/c1-2-3-4-5-6-7-8-9-10-48-31-25(45)21(41)28(16(12-36)50-31)54-33-27(47)23(43)30(18(14-38)52-33)55-34-26(46)22(42)29(17(13-37)51-34)53-32-24(44)20(40)19(39)15(11-35)49-32/h15-47H,2-14H2,1H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABQMJAOTJPXDB-XQKMEKMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.